molecular formula C22H38O2 B8257669 9,12,15-Heneicosatrienoic acid, methyl ester, (Z,Z,Z)- CAS No. 13487-43-9

9,12,15-Heneicosatrienoic acid, methyl ester, (Z,Z,Z)-

Cat. No.: B8257669
CAS No.: 13487-43-9
M. Wt: 334.5 g/mol
InChI Key: DFSWFXPNIBXIRK-JPFHKJGASA-N
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Description

9,12,15-Heneicosatrienoic acid, methyl ester, (Z,Z,Z)- is a polyunsaturated fatty acid methyl ester. It is characterized by the presence of three conjugated double bonds in the Z-configuration. This compound is part of the larger family of fatty acid methyl esters, which are commonly used in various scientific and industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,12,15-Heneicosatrienoic acid, methyl ester, (Z,Z,Z)- typically involves the esterification of 9,12,15-Heneicosatrienoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium methoxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound can be achieved through the transesterification of triglycerides containing 9,12,15-Heneicosatrienoic acid. This process involves reacting the triglycerides with methanol in the presence of a catalyst, typically sodium methoxide or potassium hydroxide. The reaction is carried out at elevated temperatures and pressures to maximize yield.

Chemical Reactions Analysis

Types of Reactions

9,12,15-Heneicosatrienoic acid, methyl ester, (Z,Z,Z)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides and hydroperoxides.

    Reduction: It can be reduced to form saturated fatty acid methyl esters.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Epoxides, hydroperoxides.

    Reduction: Saturated fatty acid methyl esters.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

9,12,15-Heneicosatrienoic acid, methyl ester, (Z,Z,Z)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of biodiesel and as a lubricant additive.

Mechanism of Action

The mechanism of action of 9,12,15-Heneicosatrienoic acid, methyl ester, (Z,Z,Z)- involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that modulate inflammation and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    9,12,15-Octadecatrienoic acid, methyl ester, (Z,Z,Z)-:

    9,12-Octadecadienoic acid, methyl ester, (Z,Z)-:

Uniqueness

9,12,15-Heneicosatrienoic acid, methyl ester, (Z,Z,Z)- is unique due to its longer carbon chain and the presence of three conjugated double bonds, which confer distinct chemical and physical properties compared to its shorter-chain analogs.

Properties

IUPAC Name

methyl (9Z,12Z,15Z)-henicosa-9,12,15-trienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h7-8,10-11,13-14H,3-6,9,12,15-21H2,1-2H3/b8-7-,11-10-,14-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSWFXPNIBXIRK-JPFHKJGASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801207679
Record name 9,12,15-Heneicosatrienoic acid, methyl ester, (Z,Z,Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13487-43-9
Record name 9,12,15-Heneicosatrienoic acid, methyl ester, (Z,Z,Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13487-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,12,15-Heneicosatrienoic acid, methyl ester, (Z,Z,Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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